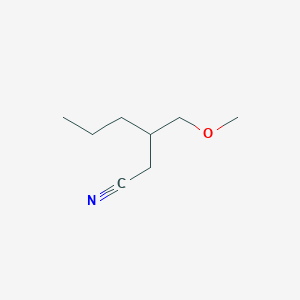

3-(Methoxymethyl)hexanenitrile

Descripción

3-(Methoxymethyl)hexanenitrile is an aliphatic nitrile compound characterized by a methoxymethyl (-CH2-O-CH3) substituent at the third carbon of a six-carbon chain terminating in a nitrile group (-CN). Based on similar compounds, it is inferred to have a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol. Nitriles like this are typically polar, with moderate boiling points and solubility in organic solvents, making them versatile intermediates in organic synthesis .

Propiedades

Número CAS |

647854-11-3 |

|---|---|

Fórmula molecular |

C8H15NO |

Peso molecular |

141.21 g/mol |

Nombre IUPAC |

3-(methoxymethyl)hexanenitrile |

InChI |

InChI=1S/C8H15NO/c1-3-4-8(5-6-9)7-10-2/h8H,3-5,7H2,1-2H3 |

Clave InChI |

IONKVXHVZSJHTG-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CC#N)COC |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

3-(MetoxiMetil)hexanonitrilo se puede sintetizar mediante varios métodos. Un enfoque común implica la sustitución nucleofílica de un haluro de alquilo con cianuro de sodio o potasio en una solución de etanol. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para garantizar la conversión completa del material de partida .

Otro método involucra la deshidratación de una amida primaria utilizando reactivos como cloruro de tionilo (SOCl2), pentóxido de fósforo (P2O5) o oxicloruro de fósforo (POCl3) . Este método es particularmente útil para preparar nitrilos a partir de amidas.

Métodos de Producción Industrial

En un entorno industrial, la producción de 3-(MetoxiMetil)hexanonitrilo puede implicar reacciones a gran escala utilizando rutas sintéticas similares. La elección del método depende de factores como el costo, la disponibilidad de reactivos y la pureza deseada del producto final. Los reactores de flujo continuo y otras tecnologías avanzadas se pueden emplear para optimizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(MetoxiMetil)hexanonitrilo experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El grupo nitrilo se puede hidrolizar para formar un ácido carboxílico en condiciones ácidas o básicas.

Sustitución: El grupo nitrilo puede participar en reacciones de sustitución nucleofílica, formando varios derivados.

Reactivos y Condiciones Comunes

Reducción: Se realiza comúnmente con LiAlH4 o DIBAL-H en condiciones anhidras.

Sustitución: Suele implicar el uso de sales de cianuro (por ejemplo, NaCN, KCN) en etanol bajo reflujo.

Productos Principales Formados

Hidrólisis: Ácidos carboxílicos y sales de amonio (condiciones ácidas) o sales de carboxilato y amoníaco (condiciones básicas).

Reducción: Aminas primarias.

Sustitución: Varios derivados de nitrilo.

Aplicaciones Científicas De Investigación

3-(MetoxiMetil)hexanonitrilo tiene varias aplicaciones en la investigación científica:

Síntesis Orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Química Medicinal:

Química Industrial: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 3-(MetoxiMetil)hexanonitrilo en reacciones químicas implica el ataque nucleofílico sobre el carbono electrófilo del grupo nitrilo. Esto puede llevar a varias transformaciones, como hidrólisis, reducción y sustitución . Los objetivos moleculares y las vías implicadas dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

Structural Analogs

(3R)-3-(Hydroxymethyl)hexanenitrile

- Structure : Differs by a hydroxyl (-OH) group instead of methoxymethyl (-CH2-O-CH3).

- Properties : Increased polarity due to the hydroxyl group, likely leading to higher water solubility compared to the methoxymethyl analog.

- Applications : Used in chiral synthesis and pharmaceutical intermediates, as hydroxymethyl groups are common in bioactive molecules .

2-(4-Chlorophenyl)hexanenitrile

- Structure : Features a chlorophenyl aromatic ring attached to the hexanenitrile backbone.

- Properties : Molecular weight 207.699 g/mol (C12H14ClN). The aromatic ring enhances stability and influences electronic properties.

- Applications : Key intermediate in agrochemicals, particularly fungicides like myclobutanil .

3-(3-Hexenyloxy)propanenitrile

- Structure: Shorter chain (C9H15NO) with an ether-linked 3-hexenyl group.

- Properties : Boiling point 250°C , green/violet leaf odor.

- Applications : Fragrance ingredient synthesized via cyanethylation of cis-3-hexen-1-ol .

Functional Group Variations

Myclobutanil (2-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile)

- Structure : Hexanenitrile core with chlorophenyl and triazole groups.

- Properties : Broad-spectrum fungicide with systemic activity.

- Applications : Used in agriculture to control powdery mildew and rusts .

3-[(Z)-3-Hexenyloxy]propanenitrile

- Structure : Similar to 2.1.3 but with a Z-configuration double bond.

- Properties : Used in perfumery for fresh, green odor profiles.

- Synthesis : Cyanethylation of (Z)-3-hexen-1-ol .

Application-Based Comparison

Actividad Biológica

3-(Methoxymethyl)hexanenitrile is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings. The focus will be on antimicrobial properties, metabolic effects, and other significant biological activities supported by case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₉H₁₃N

- Molecular Weight : 151.21 g/mol

This compound features a hexane backbone with a methoxymethyl group and a nitrile functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table indicates that this compound has varying levels of effectiveness against different bacterial strains, suggesting its potential as an antimicrobial agent.

Metabolic Effects

Research has also explored the metabolic impacts of this compound. A study conducted on pre-adipocyte cell lines indicated that this compound could influence lipid metabolism and improve glycemic control.

Case Study: Lipid Metabolism in 3T3-L1 Cells

In a controlled experiment, 3T3-L1 cells were treated with varying concentrations of this compound. The results showed:

- Inhibition of Lipid Accumulation : At concentrations above 50 µM, there was a significant reduction in lipid droplet formation.

- Improvement in Glucose Uptake : Enhanced glucose uptake was observed, indicating potential benefits for metabolic syndrome management.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act through several pathways:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in lipid synthesis.

- Activation of Transcription Factors : It could activate transcription factors that regulate metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.